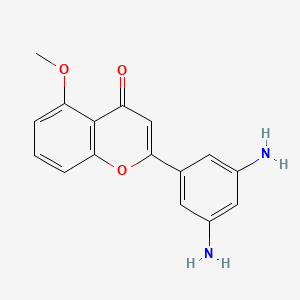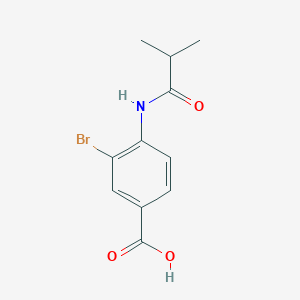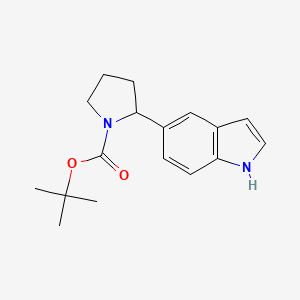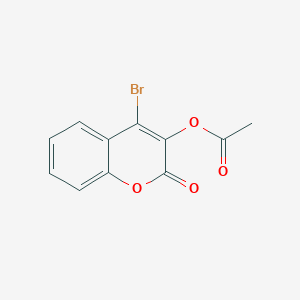
4-(3-Nitrostyryl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(3-Nitrostyryl)quinoléine est un composé appartenant à la classe des styrylquinoléines. Ces composés ont suscité un intérêt considérable en raison de leurs propriétés structurales uniques et de leurs applications potentielles dans divers domaines. La présence d'un groupe nitro dans la partie styryle améliore la réactivité du composé et son potentiel pour diverses transformations chimiques.
Méthodes De Préparation
La synthèse de la 4-(3-Nitrostyryl)quinoléine peut être réalisée selon plusieurs méthodes. Une méthode efficace implique l'utilisation de l'irradiation par micro-ondes. Dans cette méthode, la quinaldine est condensée avec des aldéhydes aromatiques en présence d'anhydride acétique et de chlorure de zinc comme catalyseur. La réaction est effectuée sous irradiation par micro-ondes, ce qui réduit considérablement le temps de réaction et améliore le rendement du produit souhaité . Une autre méthode implique le chauffage traditionnel des réactifs, mais cette approche conduit souvent à des rendements plus faibles et nécessite des procédures plus laborieuses .
Analyse Des Réactions Chimiques
La 4-(3-Nitrostyryl)quinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le composé peut subir des réactions de réduction pour former différents dérivés.
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux et le palladium sur carbone pour les réactions de réduction, et des agents oxydants comme le permanganate de potassium pour les réactions d'oxydation. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
La 4-(3-Nitrostyryl)quinoléine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse de divers composés organiques.
Médecine : Elle est étudiée pour son utilisation potentielle dans le développement de nouveaux médicaments, en particulier dans le domaine de la recherche antimicrobienne et anticancéreuse.
Industrie : Le composé est utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) et d'autres dispositifs optoélectroniques
Mécanisme d'action
Le mécanisme d'action de la 4-(3-Nitrostyryl)quinoléine implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro joue un rôle crucial dans la réactivité du composé, lui permettant de participer à diverses réactions chimiques. Le composé peut interagir avec des enzymes et d'autres protéines, entraînant des changements dans leur activité et leur fonction. Cette interaction peut entraîner divers effets biologiques, notamment des activités antimicrobiennes et anticancéreuses .
Applications De Recherche Scientifique
4-(3-Nitrostyryl)quinoline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in the development of new drugs, particularly in the field of antimicrobial and anticancer research.
Industry: The compound is used in the manufacture of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 4-(3-Nitrostyryl)quinoline involves its interaction with specific molecular targets. The nitro group plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
La 4-(3-Nitrostyryl)quinoléine peut être comparée à d'autres dérivés de styrylquinoléine, tels que la 2-styrylquinoléine et la 4-(4-nitrostyryl)quinoléine. Ces composés partagent des caractéristiques structurales similaires mais diffèrent dans leur réactivité et leurs applications. Par exemple, la 2-styrylquinoléine a été étudiée pour son utilisation potentielle dans les commutateurs optiques, tandis que la 4-(4-nitrostyryl)quinoléine a montré un potentiel dans le domaine de la photochimie .
Conclusion
La 4-(3-Nitrostyryl)quinoléine est un composé polyvalent avec une large gamme d'applications en chimie, biologie, médecine et industrie. Ses propriétés structurales uniques et sa réactivité en font un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
Numéro CAS |
74839-90-0 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
4-[(E)-2-(3-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)15-5-3-4-13(12-15)8-9-14-10-11-18-17-7-2-1-6-16(14)17/h1-12H/b9-8+ |
Clé InChI |
RJBVOOOQJOQIDP-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)






![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)

